3-Chloro-4-ethoxy-2-fluorobenzaldehyde
Overview
Description
3-Chloro-4-ethoxy-2-fluorobenzaldehyde is an organic compound with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 g/mol . It is a halogen-substituted benzaldehyde, characterized by the presence of chlorine, ethoxy, and fluorine substituents on the benzene ring. This compound is used in various chemical syntheses and has applications in multiple scientific fields.
Scientific Research Applications
3-Chloro-4-ethoxy-2-fluorobenzaldehyde has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Safety and Hazards
The safety data sheet for a similar compound, “4-Chloro-3-ethoxy-2-fluorobenzaldehyde”, indicates that it is combustible and may cause skin and eye irritation. It may also cause respiratory irritation and may damage fertility or the unborn child . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .
Mechanism of Action
Target of Action
Similar compounds have been used as synthetic intermediates , suggesting that this compound may interact with a variety of molecular targets.
Mode of Action
Fluorobenzaldehydes, a class of compounds to which this molecule belongs, can be used to make a variety of Schiff base compounds through a condensation reaction . These Schiff base compounds have been found to possess antimicrobial properties .
Biochemical Pathways
The compound’s potential to form schiff base compounds suggests it may influence pathways involving these structures .
Result of Action
The potential formation of schiff base compounds suggests it may have antimicrobial effects .
Preparation Methods
The synthesis of 3-Chloro-4-ethoxy-2-fluorobenzaldehyde typically involves the halogenation of a benzaldehyde derivative. One common method includes the reaction of 3-chloro-4-ethoxybenzaldehyde with a fluorinating agent under controlled conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
3-Chloro-4-ethoxy-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can be oxidized to form corresponding carboxylic acids or reduced to alcohols.
Condensation Reactions: It is used in the synthesis of substituted α-cyanocinnamic acid via the Knoevenagel condensation reaction.
Common reagents used in these reactions include fluorinating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
3-Chloro-4-ethoxy-2-fluorobenzaldehyde can be compared with other halogen-substituted benzaldehydes, such as:
2-Chloro-4-fluorobenzaldehyde: Similar in structure but lacks the ethoxy group.
3-Chloro-2-ethoxy-4-fluorobenzaldehyde: A positional isomer with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
3-chloro-4-ethoxy-2-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-2-13-7-4-3-6(5-12)9(11)8(7)10/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGRZFNYYFHAAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C=O)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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